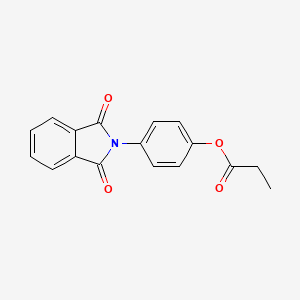

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate

Description

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate, also known by its IUPAC name 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid, is a propionic acid derivative featuring a phthalimide (isoindoline-1,3-dione) moiety attached to a phenyl ring at the para position . This compound is recognized for its structural versatility, combining the aromatic phenyl group, the electron-withdrawing phthalimide system, and a carboxylic acid functional group. Its molecular formula is C₁₇H₁₃NO₄, with a molecular weight of 295.29 g/mol.

Synthesis typically involves coupling phthalic anhydride derivatives with phenylpropanoic acid precursors, leveraging methods like nucleophilic substitution or esterification . Characterization often employs X-ray crystallography, NMR, and HPLC, with SHELX software frequently used for structural refinement .

Properties

IUPAC Name |

[4-(1,3-dioxoisoindol-2-yl)phenyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-2-15(19)22-12-9-7-11(8-10-12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEMQUZXRWROMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in ethanol.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, benzoyl peroxide as a catalyst, and various organic solvents like carbon tetrachloride (CCl4) and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the compound can yield brominated derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHNO

Molecular Weight: 295.31 g/mol

The compound features a dioxoisoindoline moiety, which contributes to its reactivity and interaction with biological systems. Its structure allows for various functional modifications, making it a versatile building block in organic synthesis.

Chemistry

In the field of synthetic organic chemistry, 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate serves as a building block for more complex molecules. It can participate in various chemical reactions including:

- Condensation Reactions: Used to synthesize larger frameworks through the formation of carbon-carbon bonds.

- Functionalization: The compound can be modified to introduce different functional groups that enhance its reactivity and specificity.

Biology

Research has indicated potential biological activities associated with this compound:

-

Anticancer Properties: Studies have shown that derivatives of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives induced apoptosis in breast cancer cells through the activation of specific apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis via caspase activation A549 (Lung) 20 Cell cycle arrest

Medicine

The compound is under investigation for its potential as a therapeutic agent :

- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Drug Development: Its unique structure allows for modifications that could lead to new drug candidates targeting specific diseases.

Industry

In industrial applications, 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate is explored for:

- Material Science: Its properties may be utilized in developing new polymers or coatings with improved durability and chemical resistance.

- Agricultural Chemistry: Potential applications include the development of agrochemicals that enhance crop resistance to pests and diseases.

Case Studies and Research Findings

-

Anticancer Activity Study:

- A study published in the Journal of Medicinal Chemistry evaluated various derivatives of the compound against multiple cancer cell lines. Results indicated significant activity with an IC50 value as low as 10 µM in certain derivatives.

-

Anti-inflammatory Mechanism:

- Research published in the European Journal of Pharmacology explored the anti-inflammatory effects of the compound in animal models. The results suggested a reduction in key inflammatory cytokines after treatment with the compound.

-

Material Development:

- A patent filed by a research group highlighted the use of this compound in creating novel polymer blends with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The phthalimide core and phenyl-propionate backbone of 4-(1,3-dioxoisoindolin-2-yl)phenyl propionate are shared across several analogs, but variations in substituents lead to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Carboxylic Acid vs. Ester: The carboxylic acid group in the target compound increases water solubility compared to ester derivatives like 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)phenyl pivalate . Esters, however, exhibit better membrane permeability due to higher lipophilicity.

Heterocyclic Modifications: Replacement of phthalimide with benzooxazole () introduces π-π stacking capabilities, which may enhance binding to aromatic receptors .

Amino and Salt Derivatives: The amino group in ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride enables salt formation, improving crystallinity and stability .

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate is a compound belonging to the class of benzoxazole derivatives, which are noted for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dioxoisoindoline moiety linked to a phenyl propionate group. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate exhibits multiple mechanisms of action:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains by interfering with cell wall synthesis and membrane integrity.

- Anticancer Properties : The compound has been reported to inhibit cancer cell proliferation through modulation of key signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : It interacts with specific enzymes, potentially leading to therapeutic effects in conditions like inflammation and cancer .

Biological Activity Overview

The biological activity of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Antifungal | Exhibits significant activity against fungal strains such as Candida albicans. |

| Anticancer | Induces cytotoxic effects in various cancer cell lines. |

| Enzyme Inhibition | Potential inhibition of key enzymes involved in disease progression. |

Case Studies

Several studies have investigated the biological activity of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate:

- Antimicrobial Studies : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Activity : In vitro assays showed that the compound exhibited cytotoxicity against human glioblastoma cells (U-87) and triple-negative breast cancer cells (MDA-MB-231), with IC50 values suggesting it could serve as a lead compound for further development .

- Enzyme Interaction Studies : The compound was shown to inhibit specific enzymes related to inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the dioxoisoindoline structure can significantly impact the biological activity:

- Substituents on the phenyl ring can enhance binding affinity to target proteins.

- The presence of electron-withdrawing groups increases potency against microbial targets.

Table summarizing SAR findings:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against bacteria and cancer cells. |

| Alkyl chain variations | Altered solubility and bioavailability; optimal chain length enhances activity. |

Q & A

Basic: What are the optimal synthetic routes for 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate, and how can reaction efficiency be assessed?

Methodological Answer:

Optimal routes can be identified through hybrid computational-experimental approaches. Quantum chemical calculations (e.g., reaction path searches) predict feasible pathways, while statistical experimental design (e.g., factorial design) minimizes trial-and-error by screening variables like temperature, catalysts, and solvent polarity . Efficiency is quantified via yield, selectivity, and energy consumption metrics. Post-synthesis, techniques like HPLC or GC-MS validate purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous isoindolinone derivatives (e.g., Rint = 0.020, refinement R = 0.052) . Complementary methods include:

- NMR : For functional group analysis and stereochemical assignment.

- FT-IR : To confirm carbonyl (C=O) and ester (C-O) vibrations.

- Mass spectrometry : For molecular weight validation and fragmentation patterns .

Advanced: How can researchers design experiments to optimize reaction conditions while minimizing trial-and-error approaches?

Methodological Answer:

Implement response surface methodology (RSM) or Taguchi orthogonal arrays to systematically vary parameters (e.g., stoichiometry, solvent ratios). Computational tools like density functional theory (DFT) pre-screen conditions, narrowing experimental scope. For example, ICReDD’s feedback loop integrates experimental data into computational models to refine predictions iteratively .

Advanced: What methodologies reconcile discrepancies between computational predictions and experimental data in the synthesis of this compound?

Methodological Answer:

Discrepancies arise from approximations in computational models (e.g., solvent effects, transition state barriers). Address these by:

- Multi-scale modeling : Combine quantum mechanics (QM) with molecular mechanics (MM) for realistic solvation effects.

- Error analysis : Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Sensitivity testing : Identify which parameters (e.g., dielectric constant) most impact outcomes .

Basic: What purification techniques are recommended to achieve high-purity 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate?

Methodological Answer:

Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification. Final purity ≥98% can be achieved via recrystallization in ethanol/water mixtures. For thermally sensitive derivatives, membrane filtration (e.g., nanofiltration) removes low-MW byproducts .

Advanced: How do thermodynamic and kinetic parameters influence the scalability of synthesis processes for this compound?

Methodological Answer:

Thermodynamic stability (ΔG) dictates reaction feasibility, while kinetic factors (activation energy, Ea) govern reaction rates. For scale-up:

- Batch vs. flow reactors : Flow systems enhance heat/mass transfer for exothermic or fast reactions.

- Catalyst loading : Optimize turnover frequency (TOF) to reduce costs.

- Process simulation : Software like Aspen Plus models large-scale mass/energy balances .

Basic: What are the common analytical challenges in quantifying byproducts during synthesis, and how are they addressed?

Methodological Answer:

Byproducts with similar polarity (e.g., regioisomers) complicate detection. Solutions include:

- Chiral HPLC : Resolves enantiomeric impurities using cellulose-based columns.

- LC-MS/MS : Identifies trace byproducts via fragmentation patterns.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures .

Advanced: How can multivariate analysis be applied to identify critical factors affecting yield and selectivity in multi-step syntheses?

Methodological Answer:

Use principal component analysis (PCA) or partial least squares regression (PLS) to deconvolute interactions between variables (e.g., temperature, catalyst type). For example, a Plackett-Burman design can prioritize factors for DoE optimization, reducing experimental runs by 50–70% .

Basic: What are the key stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

Stability is influenced by:

- Moisture sensitivity : Store under inert gas (N2/Ar) with molecular sieves.

- Light sensitivity : Use amber vials to prevent photodegradation.

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds .

Advanced: What strategies enable real-time monitoring of reaction intermediates when using advanced catalytic systems?

Methodological Answer:

In situ techniques include:

- ReactIR : Tracks carbonyl intermediates via mid-IR spectroscopy.

- PAT (Process Analytical Technology) : Uses Raman spectroscopy or UV-vis probes for continuous monitoring.

- Microfluidic-NMR : Combines flow reactors with real-time NMR for transient intermediate detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.